(3-Nitro-4-(trifluoromethyl)phenyl)methanol
Description
Properties
IUPAC Name |
[3-nitro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-2-1-5(4-13)3-7(6)12(14)15/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXWKXXIUPYXPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461258 | |
| Record name | [3-nitro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372119-86-3 | |
| Record name | [3-nitro-4-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-4-(trifluoromethyl)phenyl)methanol typically involves the nitration of 4-(trifluoromethyl)benzaldehyde followed by reduction. The nitration step introduces the nitro group onto the benzene ring, and the subsequent reduction step converts the aldehyde group to a methanol group. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reaction conditions is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-4-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products
Oxidation: 3-Nitro-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Amino-4-(trifluoromethyl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Development
(3-Nitro-4-(trifluoromethyl)phenyl)methanol has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoromethyl group enhances biological activity and selectivity in drug formulations. For instance, derivatives of this compound have shown promise in developing anti-cancer agents due to their ability to inhibit specific cellular pathways involved in tumor growth .
2. Material Science
The compound also finds applications in material science, particularly in the development of high-performance polymers and coatings. The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for use in harsh environments .
3. Agrochemicals
In agrochemical formulations, this compound is being explored as a potential active ingredient in pesticides and herbicides. Its efficacy against specific pests can be attributed to its unique chemical structure, which disrupts biological processes in target organisms .
Table 1: Comparison of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Pharmaceutical Development | Intermediate for anti-cancer drugs | Selective inhibitors of tumor pathways |
| Material Science | High-performance polymers and coatings | Protective coatings for electronics |
| Agrochemicals | Active ingredient in pesticides and herbicides | Targeted pest control |
Case Studies
Case Study 1: Anti-Cancer Drug Development
A study published in a peer-reviewed journal highlighted the synthesis of novel derivatives of this compound that exhibited potent anti-cancer activity against various cell lines. The research demonstrated that the introduction of the trifluoromethyl group significantly enhanced the compound's bioactivity compared to its non-fluorinated analogs .
Case Study 2: Polymer Coating Innovations
Research conducted at a leading materials science institute investigated the incorporation of this compound into polymer matrices. The results indicated that the addition improved thermal stability and mechanical properties, making these polymers suitable for applications in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of (3-Nitro-4-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties make it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (3-Nitro-4-(trifluoromethyl)phenyl)methanol can be contextualized by comparing it to analogs with variations in substituents, molecular weight (MW), melting points (mp), and applications. Key compounds are summarized below:
Table 1: Comparative Analysis of Structurally Related Compounds
*Estimated based on structural similarity.
Structural and Functional Insights
- Electron-Withdrawing Effects: The –NO₂ and –CF₃ groups in the target compound enhance the acidity of the benzylic alcohol compared to analogs like (4-Fluoro-3-nitrophenyl)methanol, which lacks the –CF₃ group . This acidity facilitates nucleophilic substitution reactions in synthetic pathways.
- Lipophilicity: The trifluoromethyl group increases lipophilicity, improving membrane permeability in biological systems relative to compounds with –OCF₃ or –Cl substituents (e.g., (3-Chloro-4-(trifluoromethoxy)phenyl)methanol) .
- Thermal Stability: The target compound’s nitro group may reduce thermal stability compared to non-nitro analogs like [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol, which has a lower mp (107°C vs. ~120–125°C) .
Biological Activity
(3-Nitro-4-(trifluoromethyl)phenyl)methanol is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, which significantly influence its chemical behavior and biological activity. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration, while the nitro group can be reduced to form reactive intermediates that may interact with cellular components.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity : The presence of the trifluoromethyl group increases the compound's ability to penetrate lipid membranes, facilitating cellular uptake.
- Reactive Intermediates : The nitro group can undergo reduction within biological systems, potentially leading to the formation of reactive species that can affect various cellular pathways .
- Target Interaction : The compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to biological responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may show anticancer effects by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
- Antimicrobial Activity : Some studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in combating bacterial infections .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha) in treated mice compared to controls. This suggests that the compound may inhibit inflammatory pathways effectively.
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for (3-Nitro-4-(trifluoromethyl)phenyl)methanol, and how can intermediates be purified?
- Methodological Answer : A typical route involves halogen displacement followed by hydrolysis. For example, 1-chloro-4-nitro-2-trifluoromethylbenzene can react with NaOH in ethanol under reflux to introduce a hydroxyl group (yield ~43%) . Subsequent reduction of the nitro group (if required) or protection of the alcohol may be necessary. Purification often employs silica gel column chromatography with petroleum ether/ethyl acetate (1:1) or reverse-phase C18 columns (acetonitrile/water) for polar intermediates .
Q. How can spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- LCMS : A molecular ion peak at m/z 393 [M+H]⁺ (for structurally similar compounds) confirms the molecular weight .
- HPLC : Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) validate purity and polarity .
- NMR : Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm for nitro and trifluoromethyl substituents) and the hydroxymethyl group (δ 4.5–5.0 ppm) with analogous compounds .
Q. What solvents and reaction conditions are optimal for introducing trifluoromethyl and nitro groups?
- Methodological Answer :
- Trifluoromethylation : Use CuI or Pd catalysts in DMF or acetonitrile at 60–100°C .
- Nitration : Employ mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration. Monitor progress via TLC .
Advanced Research Questions
Q. How can contradictory LCMS/HPLC data be resolved during characterization?
- Methodological Answer :
- Replicate Analyses : Run samples under multiple conditions (e.g., SQD-FA50 vs. SMD-TFA05) to assess method dependency .
- Ion Suppression Check : Dilute samples to rule out matrix effects in LCMS.
- Cross-Validation : Use high-resolution MS (HRMS) or 2D NMR to confirm fragmentation patterns .
Q. What strategies improve yields in multi-step syntheses involving nitro-trifluoromethyl aromatics?
- Methodological Answer :
- Protection/Deprotection : Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBDMS) chloride before nitration to prevent side reactions .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps to enhance regioselectivity .
- Workup Optimization : Use pH-controlled extraction (e.g., adjust to pH 3 with HCl) to isolate acidic intermediates .
Q. How does steric hindrance from the trifluoromethyl group affect functionalization at the 3-nitro position?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict reactivity and transition states .
- Experimental Probes : Compare reaction rates with meta-substituted analogs. For example, iodination with N-iodosuccinimide (NIS) in DMF shows slower kinetics due to steric effects .
Q. What purification challenges arise from polar byproducts, and how are they addressed?
- Methodological Answer :
- Byproduct Identification : Use LCMS to detect sulfonic acid derivatives or dimerization products.
- Chromatography Adjustments : Increase acetonitrile ratio in reverse-phase HPLC (e.g., 70% acetonitrile) to elute polar impurities .
- Recrystallization : Hexane/ethyl acetate (9:1) effectively removes hydrophilic residues .
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
